molecular formula C18H14O9 B1234992 Protocetraric acid CAS No. 489-51-0

Protocetraric acid

Cat. No.: B1234992
CAS No.: 489-51-0
M. Wt: 374.3 g/mol
InChI Key: VOXMONAUSQZPTP-UHFFFAOYSA-N
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Description

Protocetraric acid is a secondary metabolite predominantly found in lichens, which are symbiotic organisms composed of fungi and algae or cyanobacteria. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties .

Mechanism of Action

Target of Action

Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .

Mode of Action

This compound acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to this compound, forming a stably acyl-enzyme complex .

Biochemical Pathways

This compound affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing its replication and spread .

Pharmacokinetics

Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1

Result of Action

The inhibition of the 3CL protease by this compound results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of this compound, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .

Biochemical Analysis

Biochemical Properties

Protocetraric acid plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, demonstrating slow-binding inactivation properties . The compound interacts with enzymes such as the 3CL protease by forming a stable covalent adduct, which inhibits the enzyme’s activity . Additionally, this compound has shown moderate inhibitory activity against human pathogenic microbes, including Salmonella typhi and Trichophyton rubrum .

Cellular Effects

This compound influences various cellular processes. It has been observed to increase intracellular calcium levels and reduce tumor cell viability . The compound also affects cell proliferation, particularly in cancer cells, by inducing apoptosis and inhibiting cell migration . Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory activation of leukocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a competitive inhibitor of the SARS-CoV-2 3CL protease by forming a stable acyl-enzyme complex with the catalytic cysteine residue . This interaction prevents the protease from processing viral polyproteins, thereby inhibiting viral replication . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its efficacy may decrease with prolonged exposure to high temperatures or light, leading to potential degradation . Long-term studies have indicated that this compound can sustain its antimicrobial and anticancer activities in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without notable toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and oxidative stress . Studies have shown that this compound’s hepatoprotective effects are dose-dependent, with optimal efficacy observed at moderate doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the polyketide pathway . This pathway involves the synthesis of polyketides from acetyl-CoA and malonyl-CoA, leading to the formation of various secondary metabolites . This compound interacts with enzymes such as polyketide synthases, which facilitate its biosynthesis and subsequent biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with cellular membranes and its ability to penetrate lipid bilayers . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for this compound’s role in modulating cellular processes and exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protocetraric acid can be isolated from lichens through various extraction methods. One common approach involves the use of organic solvents such as methanol or ethanol to extract the compound from lichen thalli. The extract is then subjected to chromatographic techniques for purification .

Industrial Production Methods: advancements in biotechnological methods, such as the use of fungal cultures, may offer potential for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Protocetraric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Properties

IUPAC Name

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXMONAUSQZPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197633
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-51-0
Record name Protocetraric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocetraric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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